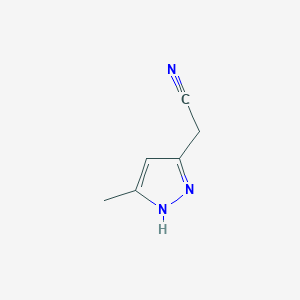

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile

Beschreibung

Chemical Identity and Systematic Nomenclature

This compound exists as a well-defined organic compound with established chemical identity parameters that conform to international nomenclature standards. The compound possesses the molecular formula C₆H₇N₃ and exhibits a molecular weight of 121.14 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the parent pyrazole ring system serves as the foundation for naming, with positional descriptors indicating the specific substitution pattern.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System code N#CCC1=CC(C)=NN1, which provides a linear notation describing the molecular connectivity. The compound's Chemical Abstracts Service registry number 278798-06-4 serves as its unique identifier within chemical databases and literature. The Molecular Design Limited number MFCD24848601 further facilitates database searches and chemical inventory management.

The systematic name reflects the compound's structural components: the acetonitrile moiety attached to the carbon-5 position of a 3-methyl-substituted 1H-pyrazole ring. This nomenclature system ensures unambiguous identification while conforming to established conventions for heterocyclic compound naming. The compound's structural formula reveals the presence of three nitrogen atoms distributed between the pyrazole ring system and the terminal nitrile group, contributing to its potential reactivity and biological activity profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₃ |

| Molecular Weight | 121.14 g/mol |

| Chemical Abstracts Service Number | 278798-06-4 |

| Molecular Design Limited Number | MFCD24848601 |

| Simplified Molecular Input Line Entry System | N#CCC1=CC(C)=NN1 |

Historical Context in Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the foundational work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established fundamental synthetic methodologies for this heterocyclic system. The historical significance of pyrazole compounds has grown substantially since Hans von Pechmann's classical synthesis method in 1898, which demonstrated the preparation of pyrazole from acetylene and diazomethane.

The evolution of pyrazole chemistry has encompassed various synthetic approaches, with cyclocondensation reactions between 1,3-diketones and hydrazine derivatives representing one of the most widely employed methodologies. These synthetic developments have enabled the preparation of diverse substituted pyrazole derivatives, including compounds bearing acetonitrile substituents. The historical progression of synthetic methods has expanded from simple cyclocondensation reactions to sophisticated multicomponent approaches that allow for precise control over substitution patterns.

Research into pyrazole derivatives gained significant momentum during the late 20th and early 21st centuries, particularly as pharmaceutical applications became apparent. The discovery of naturally occurring pyrazole compounds, beginning with 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, demonstrated the biological relevance of this heterocyclic system. Subsequently, synthetic efforts have focused on developing pyrazole derivatives with enhanced biological activities, leading to the exploration of various substitution patterns including those incorporating nitrile functionality.

The synthetic accessibility of pyrazole derivatives through various methodologies has contributed to their widespread investigation. Methods ranging from traditional Knorr-type condensations to modern palladium-catalyzed approaches have enabled the preparation of structurally diverse pyrazole compounds. These synthetic advances have facilitated the exploration of pyrazole derivatives bearing diverse functional groups, including acetonitrile substituents that provide additional sites for chemical modification and potential biological activity.

Position Within Heterocyclic Compound Classifications

This compound occupies a defined position within the comprehensive classification system of heterocyclic compounds, specifically belonging to the five-membered ring systems containing two nitrogen atoms. The compound represents a member of the azole family, characterized by the presence of at least one nitrogen atom within the ring structure. More specifically, it belongs to the diazole subfamily, which encompasses five-membered rings containing exactly two nitrogen atoms in adjacent positions.

Within the broader pyrazole classification system, this compound falls into the category of 1,2-diazoles, distinguishing it from other diazole isomers such as imidazoles (1,3-diazoles). The pyrazole ring system itself is characterized by two adjacent nitrogen atoms at positions 1 and 2 of the five-membered ring, creating a unique electronic environment that influences both chemical reactivity and biological activity. The presence of the methyl substituent at position 3 and the acetonitrile group at position 5 further refines the compound's classification within substituted pyrazole derivatives.

The compound's structural features place it among functionalized pyrazoles that incorporate additional reactive groups beyond the basic heterocyclic framework. The acetonitrile functionality introduces electrophilic character to the molecule while maintaining the nucleophilic properties associated with the pyrazole nitrogen atoms. This dual reactive nature positions the compound within a subset of pyrazole derivatives that offer multiple sites for chemical transformation and potential biological interaction.

From a pharmaceutical chemistry perspective, the compound belongs to the privileged scaffold category, as pyrazole derivatives have demonstrated significant therapeutic potential across multiple disease areas. The structural classification system recognizes compounds of this type as potential lead structures for drug development, owing to their established biological activity profiles and synthetic accessibility. The combination of pyrazole and nitrile functionalities creates a molecular framework that aligns with successful pharmaceutical agents while offering opportunities for structural modification and optimization.

| Classification Level | Category |

|---|---|

| Ring System | Five-membered heterocycle |

| Heteroatom Content | Two nitrogen atoms |

| Azole Type | 1,2-Diazole (Pyrazole) |

| Substitution Pattern | 3-Methyl-5-acetonitrile |

| Functional Group | Nitrile-functionalized |

| Pharmaceutical Status | Privileged scaffold |

Eigenschaften

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVPXADYVCPMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294677 | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278798-06-4 | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278798-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction under milder conditions, thus improving the overall efficiency and scalability of the process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Amides or esters.

Wissenschaftliche Forschungsanwendungen

2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

2-(3-Methyl-1H-1,2,4-Triazol-5-yl)acetonitrile (CAS 86999-26-0)

- Molecular Formula : C₅H₆N₄

- Molecular Weight : 122.13 g/mol

- Key Differences: Replaces the pyrazole ring with a 1,2,4-triazole, introducing an additional nitrogen atom. This increases hydrogen-bond acceptor capacity (4 vs.

- Applications : Likely used in coordination chemistry or as a ligand in catalysis due to triazole’s stronger chelating ability.

(2-Ethyl-5-Methyl-2H-Pyrazol-3-yl)-Acetonitrile (CAS 955403-36-8)

- Molecular Formula : C₈H₁₁N₃

- Molecular Weight : 149.20 g/mol

- Key Differences : Substitutes the 3-methyl group with a 2-ethyl group, altering steric hindrance and electronic distribution. The ethyl group may improve lipophilicity (higher logP) compared to the methyl analogue, impacting membrane permeability in drug design .

Derivatives with Heterocyclic Modifications

2-{2-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}acetonitrile

- Molecular Formula : C₁₅H₁₀ClN₅O

- Molecular Weight : 327.73 g/mol

- Key Differences : Incorporates an oxadiazole ring and a pyrrole group. The oxadiazole enhances aromatic π-stacking interactions, while the chlorophenyl substituent increases hydrophobicity (XlogP: 2.8). The topological polar surface area (67.6 Ų) suggests moderate solubility in polar solvents .

- Applications: Potential use in materials science or as a kinase inhibitor due to oxadiazole’s electron-withdrawing properties.

N-(1-(2-Methoxyphenyl)-3-Methyl-1H-Pyrazol-5-yl)-5-Methyl-3-Phenylisoxazole-4-Carboxamide (5f)

- Molecular Formula : C₂₃H₂₁N₃O₃

- Molecular Weight : 388.44 g/mol

- Key Differences : A pyrazole-isoxazole hybrid with a methoxyphenyl group. The extended aromatic system and carboxamide linkage enhance hydrogen-bonding capacity, making it suitable for targeting enzyme active sites (e.g., cyclooxygenase inhibitors) .

Melting Points and Stability

- 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile : Likely lower melting due to reduced symmetry compared to pyrazole derivatives.

Biologische Aktivität

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Targeted Pharmacological Effects:

This compound has been identified as having potent antileishmanial and antimalarial activities. The mechanisms through which it exerts these effects include:

- Induction of Apoptosis: Pyrazole derivatives, including this compound, are known to mediate apoptosis in various cell types, which is critical for their antitumor effects.

- Modulation of Signaling Pathways: It influences key signaling proteins that regulate cellular responses, such as phosphorylation events that alter downstream signaling cascades.

Interactions with Biomolecules:

The compound interacts with various enzymes and proteins, affecting their stability and activity. Notably:

- Enzyme Inhibition: It can act as a ligand for specific enzymes, modulating their catalytic activities through hydrogen bonding and hydrophobic interactions.

- Cellular Metabolism: Studies indicate that it significantly alters cellular metabolism by influencing gene expression and metabolic pathways.

Research Findings

Recent studies have demonstrated the potential of this compound in various biological contexts:

-

Antimicrobial Activity:

- The compound exhibits significant antibacterial and antifungal properties, making it a candidate for further drug development against microbial infections.

- Cancer Research:

- Enzyme Modulation:

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on gastric cancer cells (NCI-N87). Results indicated:

- A concentration-dependent induction of apoptosis.

- Significant decreases in cell proliferation rates when treated with varying concentrations of the compound .

Case Study 2: Antimicrobial Effects

Research assessing the antimicrobial properties revealed that the compound demonstrated substantial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antibiotics.

Data Summary

Q & A

Q. What are the recommended synthetic routes for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between pyrazole precursors and acetonitrile derivatives. For example, NMI-MsCl-mediated synthesis (used for analogous pyrazole-acetonitrile compounds) employs methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to activate intermediates. Key steps include:

- Reaction Conditions : Stirring at 0–5°C for 2–4 hours in anhydrous THF or DCM .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.

- Purity Validation : Melting point analysis (e.g., 160–162°C for similar compounds) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Look for pyrazole proton signals at δ 6.2–6.5 ppm (pyrazole C-H) and acetonitrile signals at δ 3.8–4.1 ppm (CH₂CN). Substituents like methyl groups appear at δ 2.3–2.5 ppm .

- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while pyrazole carbons appear at δ 140–160 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 122 for C₅H₆N₄) and fragmentation patterns using ESI-HRMS .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .

- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved for this compound?

Methodological Answer: Crystal structures of pyrazole-acetonitrile derivatives often exhibit twinning or anisotropic thermal motion. Use SHELXL for refinement:

- Twin Law Application : Apply matrices like (-1 0 0 0 -1 0 0 0 1) to model pseudo-merohedral twinning .

- Constraint Strategies : Restrict anisotropic displacement parameters (ADPs) for disordered atoms using ISOR commands (e.g., ISOR 0.005 for rigid benzene rings) .

- Validation Tools : Check Flack parameter (e.g., 0.029 for enantiomer resolution) and R-factor convergence (target < 0.08) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The nitrile group acts as an electron-withdrawing group, enhancing pyrazole ring electrophilicity. Key mechanisms include:

- Cyano Participation : The nitrile stabilizes transition states via conjugation, facilitating reactions with amines or thiols .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing ionic intermediates .

- Catalyst Use : Pd/Cu systems promote cross-coupling reactions (e.g., Sonogashira), with yields >70% under optimized conditions .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Batch Comparison : Run ¹H NMR in CDCl₃ or DMSO-d₆ to detect solvent-dependent shifts. For example, residual DMSO may obscure pyrazole proton signals .

- Impurity Profiling : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water) to identify byproducts like hydrolyzed nitriles (e.g., carboxylic acids) .

- Crystallographic Cross-Check : Compare unit cell parameters (e.g., a = 7.8095 Å, b = 20.2827 Å for analogous compounds) to confirm structural consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.